molecular formula C16H15NO2S B3847191 3-(3-phenoxyphenoxy)propyl thiocyanate

3-(3-phenoxyphenoxy)propyl thiocyanate

Cat. No. B3847191
M. Wt: 285.4 g/mol
InChI Key: URQVXKLQKPOZNG-UHFFFAOYSA-N
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Description

3-(3-phenoxyphenoxy)propyl thiocyanate is a type of organic thiocyanate . Organic thiocyanates are compounds containing the functional group RSCN, where the organic group is attached to sulfur, forming a S–C single bond and a C≡N triple bond . They are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .


Synthesis Analysis

Organic thiocyanates can be synthesized through several routes . The most common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another approach involves the reaction of sulfenyl thiosulfates (RSSO 3−) with alkali metal cyanides to produce thiocyanates with the displacement of sulfite . This method has been applied to allyl thiocyanate . A [3,3]-sigmatropic rearrangement of low-volatile propargyl thiocyanates to allenyl isothiocyanates using solution spray flash vacuum pyrolysis has also been reported .


Molecular Structure Analysis

The molecular formula of 3-(3-phenoxyphenoxy)propyl thiocyanate is C16H15NO2S . In general, organic thiocyanates have a S–C single bond and a C≡N triple bond . The N≡C and C−S distances in methyl thiocyanate, a simple organic thiocyanate, are 116 and 176 pm respectively .


Chemical Reactions Analysis

Organic thiocyanates can undergo a variety of reactions . For instance, they can be hydrolyzed to thiocarbamates . Some thiocyanates isomerize to isothiocyanates, a reaction that is especially rapid for allyl isothiocyanate .

Mechanism of Action

While the specific mechanism of action for 3-(3-phenoxyphenoxy)propyl thiocyanate is not available in the search results, antithyroid drugs like propylthiouracil, which contain a thiocyanate group, work by inhibiting the synthesis of thyroid hormones .

Future Directions

The future directions for research involving thiocyanates are broad, given their common occurrence in natural products, synthetic drugs, and bioactive molecules . Thiocyanation, the process of introducing SCN groups into parent molecules, can construct SCN-containing small organic molecules . This process has broad application prospects .

properties

IUPAC Name

3-(3-phenoxyphenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c17-13-20-11-5-10-18-15-8-4-9-16(12-15)19-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQVXKLQKPOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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